molecular formula C12H15F2N3O3 B7627766 2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid

2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid

Cat. No.: B7627766
M. Wt: 287.26 g/mol
InChI Key: USTLKVYRCPBIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPCA and is a pyrazole-based derivative.

Scientific Research Applications

DPCA has shown promising results in various scientific research applications. One of the primary applications of DPCA is in the field of cancer research. Studies have shown that DPCA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DPCA has also been found to be effective in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of DPCA is not fully understood. However, studies have shown that DPCA can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DPCA has also been found to inhibit the activity of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
DPCA has been found to have several biochemical and physiological effects. Studies have shown that DPCA can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DPCA has also been found to inhibit the expression of certain genes that are involved in the proliferation of cancer cells. In addition, DPCA has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPCA in lab experiments is that it is a relatively stable compound that can be easily synthesized. DPCA is also soluble in water, which makes it easy to use in various assays. However, one of the limitations of using DPCA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to determine the optimal concentration of DPCA to use in experiments.

Future Directions

There are several future directions for the research on DPCA. One of the future directions is to further investigate the mechanism of action of DPCA. This will help to determine the optimal concentration of DPCA to use in experiments. Another future direction is to investigate the potential use of DPCA in combination with other drugs to enhance its efficacy. Finally, future research should investigate the potential use of DPCA in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, DPCA is a novel compound that has shown promising results in various scientific research applications. The synthesis method of DPCA involves a multi-step process that starts with the reaction between 4,4-difluorocyclohexanecarboxylic acid and hydrazine hydrate. DPCA has been found to inhibit the growth of cancer cells and treat inflammatory diseases. The mechanism of action of DPCA is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and cytokines. DPCA has several advantages and limitations for lab experiments. Finally, there are several future directions for the research on DPCA, including investigating its mechanism of action and potential use in combination with other drugs.

Synthesis Methods

The synthesis of DPCA involves a multi-step process that starts with the reaction between 4,4-difluorocyclohexanecarboxylic acid and hydrazine hydrate to form 4,4-difluorocyclohexanecarbohydrazide. This intermediate product is then reacted with 4-chloro-1H-pyrazole to form DPCA. The final product is obtained after purification by recrystallization.

Properties

IUPAC Name

2-[4-[(4,4-difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O3/c13-12(14)3-1-8(2-4-12)11(20)16-9-5-15-17(6-9)7-10(18)19/h5-6,8H,1-4,7H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTLKVYRCPBIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2=CN(N=C2)CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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